2-Chloro-4-methoxybenzene-1-thiol

Description

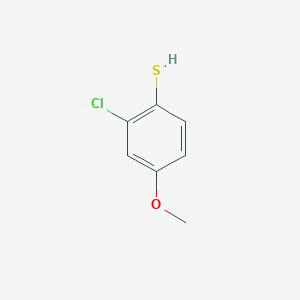

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJFMRUJDOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Methoxybenzene 1 Thiol

Intrinsic Reactivity of the Thiol Functionality

The thiol group (-SH) is the most reactive site in the molecule, readily undergoing oxidation and acting as a potent nucleophile.

Oxidative Transformations to Disulfides and Higher Oxidation States

Thiols are susceptible to oxidation, and 2-Chloro-4-methoxybenzene-1-thiol is no exception. The primary oxidation product is the corresponding disulfide, with further oxidation leading to sulfoxides and sulfones.

Disulfide Formation: The oxidation of thiols to disulfides is a common and often facile transformation. researchgate.nettandfonline.comjaysingpurcollege.edu.in For instance, the oxidation of p-methoxybenzenethiol, a related compound, to its disulfide can be achieved with high yield using various oxidizing agents. researchgate.net This process is crucial in many biological systems where disulfide bridges are formed from cysteine residues. researchgate.net The reaction can be catalyzed by various reagents, including CoSalen complexes with air as the oxidant, providing an efficient and selective method for this conversion. tandfonline.com Research has shown that even in the absence of a catalyst, the oxidation can proceed, although the yields may be lower. tandfonline.com

Sulfoxides and Sulfones: Further oxidation of the disulfide or the thiol itself under stronger oxidizing conditions can yield sulfoxides and sulfones. google.com While no specific examples for the direct oxidation of this compound to its sulfoxide (B87167) or sulfone were found, the synthesis of related aryl sulfones is well-documented. rsc.orgthieme-connect.com For example, the reaction of sulfonyl chlorides with alkyl halides mediated by magnesium can produce aliphatic sulfones. rsc.org

The table below summarizes the expected oxidation products of this compound.

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

| This compound | Bis(2-chloro-4-methoxyphenyl) disulfide | -1 |

| This compound | 2-Chloro-4-methoxybenzenesulfinic acid | +2 |

| This compound | 2-Chloro-4-methoxybenzenesulfonic acid | +4 |

Nucleophilic Attack and Alkylation/Arylation Reactions of the Thiol Group

The thiol group is a strong nucleophile due to the polarizability of the sulfur atom. researchgate.net This allows it to readily participate in nucleophilic substitution reactions.

Alkylation: The thiol can be alkylated by reacting with alkyl halides. researchgate.net This reaction proceeds via an SN2 mechanism, where the thiolate anion, formed by deprotonation of the thiol, attacks the electrophilic carbon of the alkyl halide. This is a common method for the synthesis of thioethers.

Arylation: Arylation of thiols can be achieved through coupling reactions with aryl halides, often catalyzed by transition metals like copper. researchgate.net For example, 4-methoxythiophenol can be coupled with 4-substituted aryl bromides using copper catalysts. researchgate.net These reactions are crucial for the formation of diaryl sulfides.

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in this compound is influenced by the directing and activating/deactivating effects of the chloro, methoxy (B1213986), and thiol substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the aromatic ring by the existing substituents. masterorganicchemistry.com Both the methoxy (-OCH3) and thiol (-SH) groups are ortho-, para-directing and activating groups. jove.commasterorganicchemistry.com The chloro (-Cl) group is also ortho-, para-directing but is a deactivating group. ualberta.caorganicchemistrytutor.com

The activating strength of these groups generally follows the order: -OCH3 > -SH > -Cl. Therefore, the powerful activating and directing effect of the methoxy group will be dominant. ualberta.camsu.edu Electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group. Given that the para position is already occupied by the thiol group, and one ortho position is blocked by the chlorine atom, the primary site for electrophilic attack will be the carbon atom ortho to the methoxy group and meta to the chlorine and thiol groups (C5 position).

The table below illustrates the directing effects of the substituents on the aromatic ring.

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -OCH3 | 4 | ortho, para | Activating |

| -Cl | 2 | ortho, para | Deactivating |

| -SH | 1 | ortho, para | Activating |

Nucleophilic Aromatic Substitution (NAS) Susceptibility of the Chlorinated Aromatic Ring

Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. libretexts.orgbyjus.com In this compound, the methoxy and thiol groups are electron-donating, which deactivates the ring towards NAS. However, the presence of the chloro group, a leaving group, makes NAS possible under certain conditions, especially if an activating group is present in the ortho or para position to the leaving group. libretexts.org

While the electron-donating nature of the methoxy and thiol groups generally disfavors NAS, the reaction can be forced under harsh conditions or with highly reactive nucleophiles. The substitution of the chlorine atom by a nucleophile would be an example of such a reaction.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanisms of the reactions involving this compound are fundamental to understanding its chemical behavior.

Oxidation Mechanism: The oxidation of thiols to disulfides can proceed through various mechanisms, including radical and ionic pathways. In some cases, a thiyl radical is formed as an intermediate. researchgate.net

EAS Mechanism: The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. libretexts.org The attack of an electrophile on the aromatic ring is the rate-determining step. libretexts.org The stability of this intermediate is enhanced by electron-donating groups like the methoxy and thiol groups, which can delocalize the positive charge through resonance.

NAS Mechanism: The most common mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.orgbyjus.com The stability of this intermediate is crucial and is favored by the presence of electron-withdrawing groups. libretexts.orgbyjus.com Another possible mechanism, though less common for this substrate, is the elimination-addition (benzyne) mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com

Computational and Theoretical Studies of 2 Chloro 4 Methoxybenzene 1 Thiol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-4-methoxybenzene-1-thiol at the atomic level. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the precise spatial relationship between the thiol, chloro, and methoxy (B1213986) substituents on the benzene (B151609) ring. A study on a 1-chloro-4-methoxybenzene derivative highlighted the significant role of weak hydrogen bonding in its crystal packing, a feature that DFT can effectively model. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. For instance, characteristic vibrational modes would include the S-H stretch, C-S stretch, C-Cl stretch, and the various vibrations of the benzene ring and methoxy group. Theoretical calculations on similar aromatic compounds have shown strong agreement between experimental and theoretical findings. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical values for similar functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| S-H Stretch | ~2550 |

| Aromatic C-H Stretch | ~3050-3100 |

| CH₃ Stretch (Methoxy) | ~2950 |

| C-S Stretch | ~700 |

| C-Cl Stretch | ~650 |

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the sulfur atom, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bond.

The electronic charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. psu.edu This information helps in identifying electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen and sulfur atoms are expected to carry negative partial charges, while the carbon atoms attached to them and the hydrogen of the thiol group will have positive partial charges. This charge distribution governs the molecule's electrostatic interactions and reactivity patterns.

Mechanistic Pathway Exploration through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the reaction rate. For the synthesis of this compound or its subsequent transformations, such as nucleophilic substitution at the C-Cl or C-S bond, DFT calculations can elucidate the most favorable reaction pathways. For example, a study on the iodination of methoxybenzene using iodine monochloride employed DFT to calculate the barriers for the formation of intermediate complexes and the final products. researchgate.net Similar approaches could be applied to understand reactions of this compound.

In many reactions, multiple products can be formed. Computational modeling can predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the preferred spatial orientation of the product). For electrophilic aromatic substitution on this compound, calculations can determine the relative energies of the intermediates formed by attack at different positions on the benzene ring, thereby predicting the major product. The directing effects of the chloro, methoxy, and thiol groups can be quantified. Similarly, for reactions involving chiral centers, the energies of different stereoisomeric transition states can be compared to predict the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. spsj.or.jp For this compound, MD simulations can explore its conformational landscape by simulating the rotation around the C-S and C-O bonds. This provides insight into the relative populations of different conformers at a given temperature.

Furthermore, MD simulations can model the intermolecular interactions of this compound in a solvent or in the solid state. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and dipole-dipole interactions. In the solid state, MD can be used to understand the packing of molecules in a crystal lattice and the nature of the intermolecular forces that hold the crystal together. Studies on related thiols have utilized MD simulations to understand their adsorption and interaction with surfaces. chemrxiv.org

Conformational Dynamics of this compound

No published data is available on the potential energy surface, rotational barriers of the thiol and methoxy groups, or the relative energies of different conformers for this specific molecule.

Solvent Effects and Reaction Environment Influence

There is no available research detailing how the conformational preferences, stability, or electronic properties of this compound are influenced by solvents of varying polarities.

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 4 Methoxybenzene 1 Thiol

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint corresponding to the functional groups present. For 2-Chloro-4-methoxybenzene-1-thiol, the FTIR spectrum is expected to exhibit several characteristic absorption bands.

The presence of the thiol (-SH) group is typically identified by a weak absorption band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are expected to produce bands in the 1400-1600 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) should show a characteristic C-O stretching band at approximately 1250 cm⁻¹, as well as C-H stretching of the methyl group around 2850-2960 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S-H Stretch | 2550-2600 |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O (Aryl-Ether) Stretch | 1230-1270 |

| C-Cl Stretch | 600-800 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show distinct peaks that help in confirming its molecular structure.

Key expected Raman shifts include the S-H stretching vibration, which, similar to FTIR, appears in the 2550-2600 cm⁻¹ range but is often more readily observed in Raman spectra. The aromatic ring vibrations, particularly the ring breathing mode, are expected to produce a strong signal around 1000 cm⁻¹. The C-S stretching vibration typically gives a signal in the 600-750 cm⁻¹ region. The C-Cl bond also has a characteristic Raman signal in the lower frequency range.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| S-H Stretch | 2550-2600 |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1570-1600 |

| C-S Stretch | 600-750 |

| C-Cl Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by mapping the magnetic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the thiol proton, and the methoxy protons.

The methoxy group protons (-OCH₃) are expected to appear as a singlet at approximately 3.8 ppm. The thiol proton (-SH) signal is also a singlet and can vary in its chemical shift, typically appearing between 3.0 and 4.0 ppm, and its position can be influenced by solvent and concentration. The aromatic region will display a more complex pattern due to the substitution on the benzene ring. The proton ortho to the methoxy group and meta to the chlorine is expected to be a doublet, while the proton ortho to the chlorine and meta to the methoxy group will likely be a doublet of doublets. The proton meta to both the chlorine and methoxy groups would appear as a doublet.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.8 | Singlet |

| -SH | 3.0-4.0 | Singlet |

| Aromatic-H | 6.8-7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon of the methoxy group (-OCH₃) is expected to have a chemical shift around 55 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded, while the carbon bonded to the chlorine atom will be deshielded. The carbon bearing the thiol group will also have a characteristic chemical shift in the aromatic region.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~55 |

| Aromatic C-S | ~125-130 |

| Aromatic C-Cl | ~128-133 |

| Other Aromatic C | 110-160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural details by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxy group and the aromatic protons to their corresponding carbon atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and providing insights into the structure of a molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₇H₇ClOS, the theoretical monoisotopic mass can be calculated with high precision.

The elemental composition and the calculated monoisotopic mass are crucial for confirming the identity of the compound in a sample. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak in the mass spectrum, further aiding in the confirmation of the elemental formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₈ClOS⁺ | 175.0033 |

| [M+Na]⁺ | C₇H₇ClNaOS⁺ | 196.9853 |

This interactive table presents the theoretically calculated high-resolution mass-to-charge ratios for different ionic species of this compound.

Likely fragmentation pathways for this compound would involve the loss of small, stable molecules or radicals. Key fragmentation events would likely include:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion.

Loss of a chlorine radical (•Cl) , which is a common fragmentation for chlorinated aromatic compounds.

Cleavage of the C-S bond , potentially leading to the loss of the thiol group or related fragments.

Loss of carbon monoxide (CO) , a common fragmentation pathway for methoxy-substituted aromatic rings.

The analysis of these fragments helps to piece together the original structure of the molecule.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M - CH₃]⁺ | [C₆H₄ClOS]⁺ | 159 |

| [M - Cl]⁺ | [C₇H₇OS]⁺ | 139 |

| [M - SH]⁺ | [C₇H₆ClO]⁺ | 141 |

This interactive table outlines the predicted major fragments and their corresponding mass-to-charge ratios for this compound under mass spectrometric analysis.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature survey, a crystal structure for this compound has not been reported. However, if a suitable single crystal were to be grown, X-ray diffraction analysis would yield a detailed structural model. This would confirm the substitution pattern on the benzene ring and provide invaluable data on the geometry of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of their purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques applicable to the analysis of this compound.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for the analysis of this compound. The choice of a capillary column with an appropriate stationary phase (e.g., a non-polar or mid-polar phase) would be crucial for achieving good separation from any impurities or isomers. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time data for quantification and mass spectra for identification. For the analysis of chlorophenolic compounds, derivatization is sometimes employed to improve chromatographic behavior. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used for the purity assessment of this compound. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. The separation of aromatic compounds can be fine-tuned by adjusting the mobile phase composition and pH. sielc.com A UV detector would be effective for detection, as the aromatic ring of the compound will absorb UV light.

The selection of the specific chromatographic conditions would depend on the sample matrix and the potential impurities that need to be separated. Method development would involve optimizing parameters such as the column type, mobile phase/carrier gas, temperature program (for GC), and gradient (for HPLC) to achieve the desired resolution and sensitivity.

Derivatization and Subsequent Functionalization of 2 Chloro 4 Methoxybenzene 1 Thiol

Synthesis of Novel Aromatic Thioethers and Thioester Derivatives

The sulfur atom of 2-Chloro-4-methoxybenzene-1-thiol is a potent nucleophile, particularly after deprotonation to the thiolate anion. This reactivity is extensively utilized in the synthesis of thioethers (sulfides) and thioesters.

Aromatic Thioethers:

The formation of aromatic thioethers from this compound can be readily achieved through several established synthetic methodologies. The Williamson ether synthesis-analog, involving the S-alkylation of the corresponding thiolate with alkyl halides, is a common approach for preparing alkyl aryl thioethers. masterorganicchemistry.com The thiol is first deprotonated using a suitable base, such as sodium hydride or an alkoxide, to generate the more nucleophilic thiolate, which then displaces a halide from an alkyl halide in an S_N2 reaction.

For the synthesis of diaryl thioethers, metal-catalyzed cross-coupling reactions are indispensable. Palladium and copper-based catalytic systems are frequently employed to facilitate the coupling of aryl thiols with aryl halides. researchgate.net These methods are particularly valuable for creating complex molecular structures where a direct nucleophilic aromatic substitution might be challenging due to the electronic properties of the coupling partners.

Table 1: Representative Thioether Derivatives of this compound This table presents plausible thioether products synthesized from this compound based on standard synthetic methods.

| Product Name | Structure | Reagent | Reaction Type |

| 1-Chloro-2-(ethylthio)-5-methoxybenzene | Ethyl iodide | S-alkylation (S_N2) | |

| 1-Chloro-2-(benzylthio)-5-methoxybenzene | Benzyl bromide | S-alkylation (S_N2) | |

| 1-Chloro-5-methoxy-2-(phenylthio)benzene | Iodobenzene | Pd or Cu-catalyzed Cross-Coupling | |

| 1-Chloro-5-methoxy-2-(p-tolylthio)benzene | 4-Iodotoluene | Pd or Cu-catalyzed Cross-Coupling |

Thioester Derivatives:

Thioesters are another important class of derivatives accessible from this compound. They are typically synthesized by the acylation of the thiol with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions generally proceed readily, often in the presence of a base to activate the thiol or to scavenge the acidic byproduct (e.g., HCl). More advanced methods include the use of coupling agents that facilitate the direct condensation of carboxylic acids with thiols. organic-chemistry.org Furthermore, certain catalytic systems can promote thioesterification under mild conditions, broadening the scope and functional group tolerance of the transformation. organic-chemistry.org

Table 2: Representative Thioester Derivatives of this compound This table presents plausible thioester products synthesized from this compound based on standard acylation methods.

| Product Name | Structure | Reagent | Reaction Type |

| S-(2-Chloro-4-methoxyphenyl) ethanethioate | Acetyl chloride | Acylation | |

| S-(2-Chloro-4-methoxyphenyl) benzothioate | Benzoyl chloride | Acylation | |

| S-(2-Chloro-4-methoxyphenyl) 4-nitrobenzothioate | 4-Nitrobenzoyl chloride | Acylation |

Formation of Sulfur-Containing Heterocyclic Compounds Incorporating the Thiol Moiety

The thiol group is a key precursor for the synthesis of various sulfur-containing heterocycles. Through reactions involving intramolecular cyclization or condensation with appropriate bifunctional molecules, the this compound scaffold can be incorporated into larger, cyclic structures such as benzothiazoles and thianthrenes.

One common strategy involves the reaction of the thiol with a molecule containing a suitable electrophilic center and a leaving group, leading to an intermediate that can subsequently cyclize. For example, reaction with an α-haloketone followed by acid-catalyzed cyclization and dehydration can yield substituted benzothiazoles. Another approach is the oxidative cyclization of a thioanilide derivative, which can be prepared from the corresponding aniline (B41778). Such heterocyclic motifs are of significant interest in medicinal chemistry and materials science.

Preparation of Organometallic Complexes Featuring Thiolate Ligands

Upon deprotonation, this compound forms the 2-chloro-4-methoxybenzenethiolate anion. This thiolate is an excellent "soft" ligand for a variety of transition metals. The sulfur atom can readily coordinate to metal centers, forming stable organometallic complexes.

The synthesis of these complexes typically involves the reaction of the in-situ generated thiolate with a metal halide or another suitable metal precursor. Metals such as palladium, platinum, gold, nickel, and copper have a high affinity for sulfur ligands. The resulting thiolate complexes can serve as catalysts, single-source precursors for metal sulfide (B99878) nanomaterials, or as model compounds for studying metal-sulfur bonding. The electronic properties of the complex can be fine-tuned by the chloro and methoxy (B1213986) substituents on the aromatic ring.

Table 3: Potential Organometallic Complexes with 2-Chloro-4-methoxybenzenethiolate Ligand This table presents hypothetical but structurally plausible organometallic complexes.

| Complex Name | Metal Center | Potential Structure | Potential Application |

| bis(2-Chloro-4-methoxybenzenethiolato)palladium(II) | Palladium (Pd) | Cross-coupling catalyst | |

| chloro(2-Chloro-4-methoxybenzenethiolato)(triphenylphosphine)gold(I) | Gold (Au) | Luminescent material precursor | |

| bis(2-Chloro-4-methoxybenzenethiolato)bis(triphenylphosphine)platinum(II) | Platinum (Pt) | Model for catalytic studies |

Polymerization Studies and Material Precursor Applications

The functional groups of this compound make it an interesting candidate for the development of novel polymers and advanced materials. The thiol group can participate directly in polymerization reactions, such as thiol-ene polymerization. acs.org This process involves the radical-initiated addition of a thiol across a double bond (ene), providing a highly efficient and often "click-chemistry" like route to cross-linked networks or linear polymers.

Alternatively, the thiol can be functionalized with a polymerizable group, such as an acrylate (B77674) or vinyl ether, to produce a monomer. This monomer can then be copolymerized with other monomers to tailor the properties of the final material, such as its refractive index, thermal stability, or affinity for metal ions. The presence of the chlorine atom also offers a site for further post-polymerization modification, for instance, through cross-coupling reactions, allowing for the synthesis of highly functional materials. Such sulfur-containing polymers are investigated for applications in optical devices, coatings, and as photoinitiating systems for free radical polymerization. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization of 2-Chloro-4-methoxybenzene-1-thiol as a Crucial Synthetic Building Block

As a functionalized aromatic thiol, this compound serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—thiol, chloro, and methoxy (B1213986)—on the benzene (B151609) ring allows for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

The thiol (-SH) group is particularly reactive and can undergo a range of reactions. It is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows for facile S-alkylation, S-arylation, and addition to electrophilic double and triple bonds. These reactions are fundamental in the construction of new carbon-sulfur bonds, which are prevalent in many biologically active molecules and functional materials.

The chloro and methoxy groups on the aromatic ring influence the reactivity of the thiol group and the benzene ring itself. The electron-donating methoxy group and the electron-withdrawing, ortho-directing chloro group modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. This electronic interplay can be strategically exploited to achieve regioselective synthesis of polysubstituted benzene derivatives.

| Property | Description |

| Molecular Formula | C₇H₇ClOS |

| Molecular Weight | 174.65 g/mol |

| CAS Number | 89793-44-2 |

| Key Functional Groups | Thiol (-SH), Chloro (-Cl), Methoxy (-OCH₃) |

Role in the Design and Synthesis of Ligands for Catalytic Systems

The thiol group of this compound makes it an excellent candidate for the synthesis of ligands for transition metal-based catalytic systems. Sulfur-containing ligands are known to form stable complexes with a wide variety of transition metals, and the electronic and steric properties of these ligands can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

The "soft" nature of the sulfur atom in the thiol group leads to strong coordination with "soft" metal ions such as palladium, platinum, gold, and mercury. The resulting metal-thiolate complexes can exhibit unique catalytic properties. The chloro and methoxy substituents on the phenyl ring of the ligand can further influence the electronic environment of the metal center, thereby affecting the catalyst's performance in various organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Research in this area focuses on the synthesis of novel mono- and bidentate ligands derived from this compound and their subsequent complexation with various transition metals. The catalytic efficacy of these newly synthesized complexes is then evaluated in a range of organic reactions to identify potential applications in industrial and academic settings.

Integration into Novel Functional Materials and Polymers

The reactivity of the thiol group in this compound provides a pathway for its incorporation into polymers and other functional materials. Thiol-ene and thiol-yne "click" reactions, which are highly efficient and proceed under mild conditions, are particularly well-suited for the modification of existing polymers or the synthesis of new polymeric materials with tailored properties.

By grafting this compound onto polymer backbones, materials with enhanced thermal stability, altered refractive indices, or specific metal-binding capabilities can be developed. The presence of the chloro and methoxy groups can also impart desired functionalities to the resulting material.

Furthermore, this compound can be used as a monomer or a cross-linking agent in the synthesis of sulfur-containing polymers. These polymers often exhibit interesting optical and electronic properties, making them suitable for applications in optoelectronics, coatings, and advanced adhesives. Research is ongoing to explore the full potential of incorporating this versatile thiol into a wide array of functional materials.

Exploration in Agrochemical and Specialty Chemical Intermediates Research

Aromatic thiols and their derivatives are important intermediates in the synthesis of a variety of agrochemicals and specialty chemicals. guidechem.com The structural motifs present in this compound suggest its potential as a precursor for the development of new herbicides, fungicides, and insecticides. For instance, p-Chlorophenylthiol, a related compound, is a known intermediate in the pesticide and pharmaceutical industries. guidechem.com

The synthesis of biologically active molecules often involves the strategic introduction of sulfur-containing functional groups. The thiol group of this compound can be derivatized to form various thioethers, disulfides, and other sulfur-containing heterocycles that may exhibit desirable biological activity.

In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of antioxidants, corrosion inhibitors, and vulcanization accelerators. The specific combination of functional groups in this compound offers opportunities for the development of novel specialty chemicals with unique performance characteristics. Further research is required to fully elucidate the potential of this compound as a key intermediate in these fields.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-methoxybenzene-1-thiol in laboratory settings?

- Methodological Answer: The synthesis typically involves functionalizing a benzene ring with chloro, methoxy, and thiol groups. One approach starts with 4-methoxybenzene derivatives, where a halogen atom (e.g., chlorine) is introduced at the 2-position via electrophilic substitution. The thiol group can then be introduced using thiourea under nucleophilic conditions, followed by hydrolysis. For example, similar thiol-containing compounds like (2-Chloro-4-methylphenyl)methanethiol are synthesized via thiolation of halogenated precursors . AI-powered retrosynthesis tools, as described in , can predict optimized routes using databases like Reaxys, ensuring efficient one-step pathways . Reaction conditions should maintain pH 5–9 to avoid decomposition of the chloro-methoxy backbone .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, thiol at C1) and identify the thiol proton (δ ~1.5–2.5 ppm, though often broad due to exchange).

- LC-MS/HPLC: Determines molecular weight (MW: 174.66 g/mol) and purity. For non-volatile derivatives, LC-MS with electrospray ionization is preferred.

- IR Spectroscopy: Detects S-H stretches (~2550 cm⁻¹) and C-O-C stretches from the methoxy group (~1250 cm⁻¹).

- Elemental Analysis: Validates stoichiometry (C: 48.15%, H: 4.03%, Cl: 19.34%, S: 17.54%, O: 10.94%).

These methods are consistent with protocols for structurally similar thiols like 4-Amino-3-methylbenzene-1-thiol .

Q. How does pH affect the stability of this compound, and what buffer systems are recommended for handling?

- Methodological Answer: The compound is stable in neutral to slightly acidic/alkaline conditions (pH 5–9) . The thiol group is prone to oxidation, so storage under inert atmospheres (N₂/Ar) and use of antioxidants (e.g., 1,4-dithiothreitol) are critical. Buffers like phosphate (pH 7.4) or acetate (pH 5.5) with EDTA (1 mM) mitigate metal-catalyzed oxidation. Avoid strongly basic conditions (>pH 9), which may deprotonate the thiol and accelerate disulfide formation.

Q. What are the common nucleophilic reactions involving this compound?

- Methodological Answer: The thiol group acts as a soft nucleophile. Key reactions include:

- Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form thioethers.

- Oxidation: Controlled oxidation with H₂O₂ yields disulfides; stronger oxidants (e.g., KMnO₄) produce sulfonic acids.

- Metal Coordination: Forms complexes with transition metals (e.g., Hg²⁺, Au³⁺), useful in materials science.

Similar reactivity is observed in 4-Amino-3-methylbenzene-1-thiol, where thiols participate in Michael additions .

Advanced Research Questions

Q. What strategies enhance regioselective functionalization of this compound in complex syntheses?

- Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:

- Methoxy Group: Directs electrophiles to the para position relative to itself (C5), but steric hindrance from the thiol at C1 may favor meta substitution.

- Microwave-Assisted Synthesis: Reduces side reactions and improves yields in regioselective couplings, as demonstrated in heterocyclic systems like 4-chloro-2-(7-methoxy-5-thienyl)phenol .

- Transition Metal Catalysis: Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can target specific positions using protective groups. For example, the thiol can be protected as a thioether to prevent interference during coupling .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer:

- DFT Calculations: Determine frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The thiol group’s HOMO is typically localized on sulfur, making it reactive toward electrophiles.

- Molecular Dynamics Simulations: Model solvation effects and interaction energies with biological targets (e.g., enzymes).

- Retrosynthesis Algorithms: Tools like those in use databases (e.g., Reaxys, Pistachio) to propose viable synthetic pathways .

Q. How can researchers investigate the interactions of this compound with biological targets like enzymes or receptors?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to proteins like glutathione reductase.

- Fluorescence Quenching: Monitor changes in tryptophan fluorescence of enzymes upon ligand binding.

- X-ray Crystallography: Resolve 3D structures of protein-ligand complexes, as seen in studies of thioether-containing inhibitors .

- NMR Titration: Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins .

Q. What role does this compound play in surface chemistry studies, particularly in adsorption or catalysis?

- Methodological Answer: Thiols form self-assembled monolayers (SAMs) on gold surfaces via Au-S bonds. Applications include:

- Sensor Development: Functionalize electrodes for detecting heavy metals (e.g., Hg²⁺) through conductivity changes.

- Catalysis: Anchor catalytic nanoparticles (e.g., Pd, Au) onto substrates. highlights molecular-level studies of organic compounds on indoor surfaces, suggesting similar methodologies for nanoscale adsorption analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.